methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Novel tubulin inhibitor; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
864818-84-8
VCID:
VC0006073
InChI:
InChI=1S/C15H14O5/c1-8-13-10(16)6-9(11-4-3-5-19-11)7-12(13)20-14(8)15(17)18-2/h3-5,9H,6-7H2,1-2H3
SMILES:
CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC
Molecular Formula:
C15H14O5
Molecular Weight:
274.27 g/mol
methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
CAS No.: 864818-84-8
Cat. No.: VC0006073
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.

Description | Novel tubulin inhibitor; High Quality Biochemicals for Research Uses |
---|---|
CAS No. | 864818-84-8 |
Molecular Formula | C15H14O5 |
Molecular Weight | 274.27 g/mol |
IUPAC Name | methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C15H14O5/c1-8-13-10(16)6-9(11-4-3-5-19-11)7-12(13)20-14(8)15(17)18-2/h3-5,9H,6-7H2,1-2H3 |
Standard InChI Key | OGVJTLPAJJNFEE-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC |
Canonical SMILES | CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume